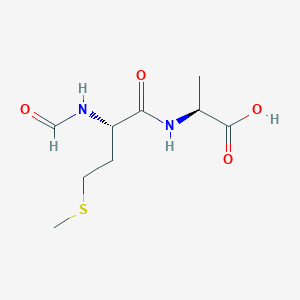

For-met-ala-OH

Description

Properties

IUPAC Name |

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c1-6(9(14)15)11-8(13)7(10-5-12)3-4-16-2/h5-7H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWVAAKKEIOROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274432 | |

| Record name | N-Formyl-Met-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15183-28-5 | |

| Record name | N-Formyl-Met-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of action of N-formylated peptides on neutrophils.

Technical Guide for Drug Discovery & Immunology Research

Executive Summary

N-formylmethionyl-leucyl-phenylalanine (fMLP) is the prototypical damage-associated molecular pattern (DAMP) and pathogen-associated molecular pattern (PAMP) recognized by neutrophils. It serves as a critical checkpoint in innate immunity, bridging bacterial detection with rapid cellular mobilization. This guide dissects the molecular interface of fMLP with Formyl Peptide Receptor 1 (FPR1), the subsequent G-protein coupled signaling cascade, and the functional outputs (chemotaxis, degranulation, ROS production).[1] It provides validated protocols for assessing these mechanisms in a drug discovery context.

The Molecular Interface: Ligand-Receptor Dynamics

The efficacy of fMLP is dictated by its interaction with the Formyl Peptide Receptor (FPR) family. In humans, this family comprises FPR1, FPR2 (formerly FPRL1), and FPR3.[1]

Receptor Specificity and Affinity

Differentiation between FPR1 and FPR2 is the most common source of experimental error in neutrophil biology. While both receptors share ~69% sequence identity, their ligand affinity profiles differ drastically.

| Feature | FPR1 | FPR2 (ALX) | Implication for Research |

| Primary Ligand | fMLP (High Affinity) | Lipoxin A4, Annexin A1, Serum Amyloid A | FPR2 is a "promiscuous" receptor involved in resolution. |

| fMLP Affinity ( | ~0.5 – 1.0 nM | > 100 nM (Low Affinity) | Use <10 nM fMLP to ensure FPR1 specificity. |

| Signaling Bias | Pro-inflammatory (Chemotaxis, ROS) | Dual: Pro-inflammatory or Pro-resolving | Ligand-specific conformational changes dictate FPR2 output. |

| Key Antagonist | Cyclosporin H (Specific) | WRW4 (Specific) | Boc-2 blocks both receptors (Pan-antagonist). |

Mechanistic Insight: FPR1 binds fMLP via a hydrophobic pocket formed by transmembrane domains (TM) 3, 5, and 6. The N-formyl group coordinates with Arg84 and Lys85. Disruption of this N-formyl moiety (e.g., by deformylase enzymes) reduces binding affinity by >1000-fold, acting as a natural "off-switch" for the inflammatory signal.

Signal Transduction Cascade

Upon fMLP binding, FPR1 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G

The G i-Dependent Pathway

-

G-Protein Dissociation: The G

i-GTP subunit inhibits adenylyl cyclase (reducing cAMP), while the G -

Phospholipase C (PLC

) Activation: G-

IP3 Outcome: Binds IP3R on the Endoplasmic Reticulum (ER), causing rapid Ca

release. -

DAG Outcome: Activates Protein Kinase C (PKC) isoforms, critical for NADPH oxidase assembly.

-

-

PI3K

Activation: G

Homologous Desensitization

To prevent excitotoxicity, FPR1 is rapidly desensitized.

-

GRK Phosphorylation: G-protein coupled receptor kinases (GRKs) phosphorylate the C-tail of the agonist-occupied FPR1.

- -Arrestin Recruitment: Arrestins bind the phosphorylated receptor, sterically hindering further G-protein coupling and targeting the receptor for internalization (clathrin-mediated endocytosis).

Visualization of Signaling Pathways

The following diagram maps the logical flow from ligand binding to functional output.

Caption: Figure 1. The fMLP-FPR1 signaling axis.[2][3] Note the bifurcation at the G-protein level leading to distinct calcium-dependent (ROS/Degranulation) and kinase-dependent (Chemotaxis) outputs.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), these protocols include critical controls often omitted in standard methods.

Ratiometric Calcium Flux Assay

Objective: Quantify real-time cytosolic calcium mobilization. Why Ratiometric? Single-wavelength dyes (Fluo-4) are subject to artifacts from dye leakage or uneven loading. Ratiometric dyes (Indo-1 or Fura-2) correct for these variables.

Protocol:

-

Isolation: Isolate human neutrophils (PMNs) from heparinized blood using Polymorphprep or Percoll gradient. Resuspend in HBSS (w/o Ca/Mg) + 0.1% BSA.

-

Loading: Incubate

cells/mL with 2 µM Indo-1 AM for 30 min at 37°C in the dark. -

Washing: Wash 2x with HBSS. Resuspend in HBSS containing 1.2 mM CaCl

(physiological calcium is required for the secondary influx phase). -

Baseline: Acquire 30 seconds of baseline on a flow cytometer (UV laser excitation).

-

Stimulation: Add fMLP (Final: 10 nM for specific FPR1 signal; 1 µM for maximal saturation).

-

Acquisition: Record for 180 seconds.

-

Controls (Self-Validation):

-

Negative Control:[6] Add EGTA (2 mM) prior to fMLP. This chelates extracellular calcium. A blunted peak confirms the signal is partially driven by intracellular stores (IP3 pathway), while the sustained phase disappears (Store-Operated Calcium Entry).

Transwell Chemotaxis Assay

Objective: Measure directional migration (not just random chemokinesis).

| Parameter | Specification | Rationale |

| Pore Size | 3.0 µm | Neutrophils are ~8-10 µm but deformable. 3 µm ensures active squeezing (migration), not passive sedimentation. |

| fMLP Conc. | 10 nM (Gradient) | High concentrations (>100 nM) cause "chemotactic arrest" (receptor internalization) rather than migration. |

| Duration | 45 - 60 min | Longer times allow gradient breakdown and random drift. |

| Quantification | Flow Cytometry / ATP | Manual counting is prone to error. Lyse migrated cells and measure ATP (CellTiter-Glo) or count via FACS with beads. |

Step-by-Step:

-

Prepare 24-well plate with 600 µL HBSS + 10 nM fMLP in lower chambers.

-

Include "Chemotaxis Buffer" (HBSS + 0.1% BSA) alone in control wells (Random migration).

-

Place Transwell inserts (3.0 µm).

-

Add

neutrophils in 100 µL buffer to the upper chamber. -

Incubate 45 min at 37°C, 5% CO

. -

Remove inserts. Add 500 µL EDTA/Trypsin solution to lower wells (to detach adhered cells) or scrape gently.

-

Quantify cells in lower chamber.[7]

Therapeutic Implications & Antagonists[3]

Targeting FPR1 is a strategy for dampening ischemia-reperfusion injury and neutrophilic inflammation (e.g., in ARDS or sepsis).

-

Cyclosporin H: An inverse agonist that is highly selective for FPR1. It is the gold standard for validating FPR1 involvement in an assay.

-

Boc-2 (Boc-FLFLF): A peptide antagonist.[3][8][9] Note: It blocks both FPR1 and FPR2. Use this to block all formyl-peptide activity.

-

AZ-2158: A novel, highly potent, and selective FPR1 antagonist developed for clinical translation.

References

-

Dahlgren C, et al. (2016). Neutrophil signaling: The story of the formyl peptide receptors.Journal of Leukocyte Biology . Link

-

Ye RD, et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family.Pharmacological Reviews . Link

-

Forsman H, et al. (2023).[10] FPR1 antagonist AZ-2158 more potent than cyclosporin H.[10]Biochemical Pharmacology . Link

-

Southgate EL, et al. (2008). Chemotaxis assays for human neutrophils.[2][7][11]Methods in Molecular Biology . Link

-

Boulay F, et al. (1990). Synthesis and use of a novel N-formyl peptide derivative to photoaffinity label a high-affinity N-formyl peptide receptor of human neutrophils.Biochemical Journal . Link

Sources

- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu [bu.edu]

- 5. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCRs overexpression and impaired fMLP-induced functions in neutrophils from chronic kidney disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]

- 11. Release of azurophilic granule contents in fMLP-stimulated neutrophils requires two activation signals, one of which is a rise in cytosolic free Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Signaling Cascade Initiated by N-Formylmethionyl-leucyl-phenylalanine (fMLP)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant peptide of bacterial origin, is a critical initiator of the innate immune response.[1] It activates a complex signaling cascade in phagocytic leukocytes, primarily neutrophils, leading to a suite of cellular responses including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS).[2][3] This guide provides an in-depth exploration of the fMLP-initiated signaling pathway, from receptor engagement to downstream effector functions. We will dissect the key molecular players, outline detailed experimental protocols for studying this cascade, and present data in a clear, accessible format to empower researchers in immunology and drug development.

Introduction: The Sentinel Role of fMLP in Innate Immunity

The innate immune system relies on the rapid detection of pathogen-associated molecular patterns (PAMPs). N-formylated peptides, such as fMLP, are byproducts of bacterial protein synthesis and serve as potent PAMPs.[1] Their release at sites of infection provides a chemical gradient that is sensed by circulating leukocytes, initiating an inflammatory response to combat invading microbes.[1][4] The fMLP signaling pathway is a cornerstone of this defense mechanism, and understanding its intricacies is paramount for developing therapeutics that can modulate inflammatory responses in various disease contexts, from infectious diseases to sterile inflammatory conditions.[5][6]

The Molecular Architecture of the fMLP Signaling Cascade

The cellular response to fMLP is orchestrated through a series of tightly regulated molecular events, beginning with its interaction with specific cell surface receptors.

2.1. The Formyl Peptide Receptor Family

fMLP and other N-formylated peptides are recognized by a subfamily of G protein-coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs).[5][7] In humans, this family consists of three members:

-

FPR1: This is the high-affinity receptor for fMLP and is considered the primary mediator of its pro-inflammatory effects.[3][4][5]

-

FPR2/ALX (Lipoxin Receptor): This receptor has a more diverse ligand profile, binding to both pro-inflammatory and pro-resolving mediators. Its role in the fMLP response is complex and can be context-dependent.

-

FPR3: The function of this receptor is the least characterized of the three.

This guide will focus on the signaling cascade initiated through FPR1, the canonical fMLP receptor.

2.2. G-Protein Coupling and Downstream Effectors

Upon fMLP binding, FPR1 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, predominantly of the Gαi family.[8][9] This interaction is sensitive to pertussis toxin, a key tool for experimentally verifying the involvement of Gαi proteins.[10] The coupling leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which then activate distinct downstream signaling pathways.[11]

The fMLP signaling network is multifaceted, with significant crosstalk between its branches. The major pathways activated are:

-

Phospholipase C (PLC) Pathway: The Gβγ subunits activate PLCβ, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8][9] DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[2][8]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunits also activate PI3Kγ, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), leading to their activation.[12]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: fMLP stimulation leads to the activation of all three major MAPK cascades: extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[5][8] The activation of these pathways is complex and can be mediated by both the PLC and PI3K pathways. For instance, fMLP-induced ERK activation has been shown to be dependent on PI3K and PKC, but not extracellular calcium.[13][14]

The interplay of these pathways ultimately dictates the cellular response to fMLP.

Figure 1: Overview of the fMLP signaling cascade.

Key Cellular Responses to fMLP Stimulation

The activation of the fMLP signaling cascade culminates in a variety of cellular responses that are essential for the innate immune response.

| Cellular Response | Key Signaling Pathways Involved | Primary Function |

| Chemotaxis | PI3K, MAPK (p38, ERK) | Directional migration towards the source of fMLP |

| Degranulation | PLC, Ca2+, PKC | Release of antimicrobial proteins and enzymes from granules |

| Phagocytosis | PI3K, Rho GTPases | Engulfment of pathogens |

| ROS Production | PLC, PKC, PI3K | Generation of reactive oxygen species to kill pathogens |

Table 1: Summary of fMLP-induced cellular responses and their associated signaling pathways.

Experimental Protocols for Studying the fMLP Signaling Cascade

A thorough investigation of the fMLP signaling pathway requires a combination of in vitro and in vivo assays. The following are detailed protocols for key experiments.

4.1. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following fMLP stimulation, a hallmark of PLC activation.[15]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4.[16] Upon binding to calcium, the fluorescence properties of the dye change, which can be measured using a fluorometer or a flow cytometer.[16][17]

Protocol:

-

Cell Preparation:

-

Isolate primary neutrophils from whole blood or use a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype).[18]

-

Wash the cells and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye.

-

-

Measurement:

-

Acquire a baseline fluorescence reading.

-

Add fMLP (typically in the nanomolar to micromolar range) and immediately begin recording the fluorescence intensity over time.

-

As a positive control, use a calcium ionophore like ionomycin to elicit a maximal calcium response.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as a ratio of the fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) or as a relative change in fluorescence intensity (for single-wavelength dyes like Fluo-4).

-

Figure 2: Workflow for a calcium mobilization assay.

4.2. Chemotaxis Assay

This assay quantifies the directional migration of cells in response to a gradient of fMLP.

Principle: A common method is the transwell migration assay, where cells are placed in an upper chamber and fMLP is placed in a lower chamber, separated by a porous membrane.[19][20] The number of cells that migrate through the membrane towards the fMLP is then quantified.

Protocol:

-

Assay Setup:

-

Place transwell inserts (with a pore size appropriate for the cell type, typically 3-8 µm) into the wells of a multi-well plate.

-

Add fMLP-containing medium to the lower chamber and cell suspension to the upper chamber.[19]

-

-

Incubation:

-

Incubate the plate at 37°C for a period of time sufficient for cell migration (typically 1-3 hours).

-

-

Quantification:

-

Remove the transwell inserts and wipe off the non-migrated cells from the top of the membrane.

-

Stain the migrated cells on the bottom of the membrane with a dye such as crystal violet.

-

Elute the dye and measure the absorbance, or count the migrated cells directly using a microscope.

-

Figure 3: Workflow for a transwell chemotaxis assay.

4.3. Western Blotting for Signaling Protein Phosphorylation

This technique is used to detect the activation of specific signaling proteins by analyzing their phosphorylation status.

Principle: Following fMLP stimulation, cell lysates are prepared and the proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with antibodies that specifically recognize the phosphorylated forms of the target proteins (e.g., phospho-Akt, phospho-ERK).

Protocol:

-

Cell Stimulation and Lysis:

-

Stimulate cells with fMLP for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Conclusion and Future Directions

The fMLP signaling cascade is a fundamental process in innate immunity, and its dysregulation is implicated in a wide range of inflammatory diseases. The experimental approaches outlined in this guide provide a robust framework for dissecting the molecular mechanisms of this pathway. Future research in this area will likely focus on the development of biased agonists for FPR1 that can selectively activate certain downstream pathways, offering the potential for more targeted anti-inflammatory therapies. Furthermore, a deeper understanding of the crosstalk between the fMLP signaling pathway and other immune signaling networks will be crucial for developing a comprehensive picture of the inflammatory response.

References

-

Formyl peptide receptor 1 - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

-

The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

-

Formyl peptide receptor 1 signaling potentiates inflammatory brain injury - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

-

Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

-

Formyl peptide receptor-1 activation exerts a critical role for the dynamic plasticity of arteries via actin polymerization - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

-

Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

-

fMLP Signaling in Neutrophils | GeneGlobe - QIAGEN. (n.d.). Retrieved February 7, 2024, from [Link]

-

Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

-

fMLP induces Hsp27 expression, attenuates NF-κB activation, and confers intestinal epithelial cell protection - American Physiological Society Journal. (n.d.). Retrieved February 7, 2024, from [Link]

-

The role of the third intracellular loop of the neutrophil N-formyl peptide receptor in G protein coupling - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

-

Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils. | Semantic Scholar. (n.d.). Retrieved February 7, 2024, from [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (n.d.). Retrieved February 7, 2024, from [Link]

-

FPR1 formyl peptide receptor 1 [ (human)] - Gene - NCBI. (n.d.). Retrieved February 7, 2024, from [Link]

-

G-protein-coupled formyl peptide receptors play a dual role in neutrophil chemotaxis and bacterial phagocytosis - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

-

PI3K accelerates, but is not required for, neutrophil chemotaxis to fMLP. (n.d.). Retrieved February 7, 2024, from [Link]

-

Signal transduction via formyl peptide receptors (FPRs) for neutrophilmediated inflammatory responses. - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

-

Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus - Frontiers. (n.d.). Retrieved February 7, 2024, from [Link]

-

(PDF) G-protein-coupled formyl peptide receptors play a dual role in neutrophil chemotaxis and bacterial phagocytosis - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

-

Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex | Journal of Leukocyte Biology | Oxford Academic. (n.d.). Retrieved February 7, 2024, from [Link]

-

The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

-

Immune effects of PI3K/Akt/HIF-1α-regulated glycolysis in polymorphonuclear neutrophils during sepsis - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - Frontiers. (n.d.). Retrieved February 7, 2024, from [Link]

-

Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

-

N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

-

N-Formylmethionine-leucyl-phenylalanine - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

-

Chemotactic peptide activation of human neutrophils and HL-60 cells. Pertussis toxin reveals correlation between inositol trisphosphate generation, calcium ion transients, and cellular activation. - JCI. (n.d.). Retrieved February 7, 2024, from [Link]

-

(PDF) Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

-

Signal transduction pathways triggered by selective formylpeptide analogues in human neutrophils - R Discovery. (n.d.). Retrieved February 7, 2024, from [Link]

-

Did anyone do cell migration or chemotaxis assay with transwells? - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

-

Chemotaxis in Neutrophil-Like HL-60 Cells - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

-

Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

-

Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

-

Mechanisms and Modulation of Formyl-Methionyl-Leucyl-Phenylalanine (fMLP)-induced Ca2+ Mobilization in Human Neutrophils - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

-

Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. HMC-1 cells... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

-

Does anyone have experience with fMLP as a neutrophil chemoattractant in a transmigration assay? | ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

-

CALCIUM FLUX PROTOCOL. (n.d.). Retrieved February 7, 2024, from [Link]

-

Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging | Agilent. (n.d.). Retrieved February 7, 2024, from [Link]

-

FLIPR Calcium 4 Assay Kit | Molecular Devices. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formyl peptide receptor 1 signaling potentiates inflammatory brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Chemotactic peptide activation of human neutrophils and HL-60 cells. Pertussis toxin reveals correlation between inositol trisphosphate generation, calcium ion transients, and cellular activation. [jci.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]

- 13. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. bu.edu [bu.edu]

- 18. Chemotaxis in Neutrophil-Like HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Protocol for in vitro neutrophil chemotaxis assay using For-met-ala-OH.

An Application Scientist's Guide to the In Vitro Neutrophil Chemotaxis Assay Using N-Formyl-Met-Ala-OH

Introduction: The Directed Migration of Neutrophils

Neutrophils are the most abundant leukocytes in human circulation and serve as the vanguard of the innate immune system.[1] Their primary role is to rapidly migrate from the bloodstream to sites of infection or tissue injury, a process known as chemotaxis. This directed migration is orchestrated by a class of chemical signals called chemoattractants.[2] Among the most potent and well-characterized chemoattractants for neutrophils are N-formylated peptides, such as N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP or fMLF), which are molecular patterns associated with bacteria.[3] The synthetic peptide N-Formyl-Methionyl-Alanine (For-met-ala-OH) mimics these bacterial signals, providing a stable and reproducible stimulus for studying neutrophil migratory behavior in vitro.

This guide provides a comprehensive protocol for conducting an in vitro neutrophil chemotaxis assay using For-met-ala-OH. We will delve into the underlying biological mechanisms, provide a detailed, field-proven experimental workflow, and offer insights into data analysis and interpretation, equipping researchers with a robust tool to investigate immunomodulatory compounds and the fundamental biology of immune cell trafficking.

Mechanism of Action: fMLP Signaling Cascade

The cellular response to fMLP is initiated by its binding to Formyl Peptide Receptors (FPRs) on the neutrophil surface.[3] FPRs are a class of G-protein coupled receptors (GPCRs), with FPR1 being the primary high-affinity receptor for fMLP.[2][4] This binding event triggers a conformational change in the receptor, activating intracellular heterotrimeric G-proteins.

The key signaling events are as follows:

-

G-Protein Activation : The activated FPR1 facilitates the exchange of GDP for GTP on the Gα subunit of the G-protein, causing its dissociation from the Gβγ dimer.[4]

-

Downstream Effectors : Both the Gα-GTP and Gβγ subunits activate multiple downstream signaling pathways crucial for directed movement. These include Phosphoinositide 3-kinase (PI3K), Phospholipase C (PLC), and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

-

Cellular Polarization and Migration : These signaling cascades culminate in the spatial and temporal regulation of the actin cytoskeleton. This leads to the formation of a leading edge (lamellipodium) and a trailing end (uropod), allowing the cell to polarize and crawl along the chemotactic gradient.[1][6]

The intricate network of signaling pathways ensures that the neutrophil can sense minute differences in chemoattractant concentration, allowing for precise navigation towards the inflammatory source.

Assay Principle: The Boyden Chamber

The most widely used method for in vitro chemotaxis is the Boyden chamber, or Transwell® assay.[7][8] This system consists of two compartments—an upper and a lower chamber—separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant solution (For-met-ala-OH) is placed in the lower chamber. This setup establishes a chemical gradient across the membrane. Motile cells will migrate through the pores towards the higher concentration of the chemoattractant in the lower chamber.[7] After a defined incubation period, the number of cells that have successfully traversed the membrane is quantified to determine the chemotactic response.

Experimental Protocol

Caution: All work with human blood products should be performed in a biosafety cabinet (BSC) following institutional guidelines for handling potentially infectious materials. All reagents and buffers should be sterile and endotoxin-free to prevent non-specific neutrophil activation.[8]

Part A: Materials and Reagents

-

Equipment:

-

Biosafety Cabinet, Class II

-

CO₂ Incubator (37°C, 5% CO₂)

-

Centrifuge (refrigerated)

-

Light Microscope

-

Hemocytometer or automated cell counter

-

Multi-well plate reader (fluorescence or luminescence capable)

-

Chemotaxis chamber system (e.g., 96-well Transwell® plates, 3.0 or 5.0 µm pore size)[7]

-

Pipettes and sterile tips

-

Sterile conical tubes (15 mL, 50 mL)

-

-

Reagents & Consumables:

-

For-met-ala-OH (fMLP) stock solution (e.g., 10 mM in DMSO, store at -20°C)

-

Human whole blood collected in K₂-EDTA or heparin tubes

-

Ficoll-Paque™ PLUS or other density gradient medium

-

Dextran T500 solution (3% in 0.9% NaCl)

-

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer

-

Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)

-

Trypan Blue solution (0.4%)

-

Cell quantification reagent (e.g., Calcein-AM, CellTiter-Glo® Luminescent Cell Viability Assay[7])

-

(Optional) Flow cytometry antibodies: Anti-CD15 or Anti-CD66b for purity assessment[7]

-

Part B: Human Neutrophil Isolation

This protocol utilizes density gradient centrifugation followed by dextran sedimentation to achieve high-purity neutrophil populations.[7][9]

-

Blood Dilution: Dilute whole blood 1:1 with HBSS (without Ca²⁺/Mg²⁺) at room temperature.

-

Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Harvesting Cells: After centrifugation, two distinct cell layers will be visible above the red blood cells. The upper layer contains mononuclear cells (PBMCs), and the lower, thinner layer contains granulocytes (including neutrophils). Carefully aspirate and discard the upper plasma and PBMC layers.

-

Granulocyte Collection: Collect the granulocyte layer and transfer it to a new 50 mL conical tube.

-

Dextran Sedimentation (RBC Removal): Add 3% Dextran solution to the granulocyte suspension to a final volume that is 1.5x the initial collected volume. Mix gently by inversion and let the tube stand at room temperature for 30-45 minutes to allow RBCs to sediment.

-

Leukocyte-Rich Plasma Collection: Carefully collect the upper, leukocyte-rich supernatant and transfer to a new tube.

-

Cell Wash & RBC Lysis: Centrifuge the supernatant at 300 x g for 10 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in a small volume of cold RBC Lysis Buffer and incubate for 5-7 minutes on ice. Stop the lysis by adding an excess of cold HBSS.

-

Final Wash & Resuspension: Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the neutrophil pellet in cold Assay Medium.

-

Cell Counting and Viability: Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion. Viability should be >98%. Adjust the cell concentration to 5 x 10⁶ cells/mL in Assay Medium. Keep cells on ice until use.[8]

Part C: Chemotaxis Assay Procedure

-

Prepare Chemoattractant Dilutions: Prepare serial dilutions of For-met-ala-OH in Assay Medium. A typical concentration range to test for a dose-response curve is 10⁻¹¹ M to 10⁻⁶ M.[8][10] Also prepare a "no chemoattractant" negative control (Assay Medium only) and a vehicle control (Assay Medium with the highest concentration of DMSO used in dilutions).

-

Setup the Lower Chamber: Add the prepared chemoattractant dilutions to the wells of the lower chamber of the 96-well plate.

-

Assemble the Chamber: Carefully place the Transwell® insert (upper chamber) onto the lower chamber, ensuring no air bubbles are trapped beneath the membrane.

-

Seed Neutrophils: Add 5 x 10⁵ neutrophils (e.g., 100 µL of a 5 x 10⁶ cells/mL suspension) to the upper chamber of each insert.[8]

-

Incubation: Place the assembled plate in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes.[7][8] The optimal time may need to be determined empirically.

Part D: Quantification of Migration

-

Remove Upper Chamber: After incubation, carefully remove the inserts from the plate. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

Quantify Migrated Cells: The cells that have migrated to the lower chamber can be quantified using various methods. A common and efficient method is to measure their ATP content, which is proportional to the number of viable cells.[7]

-

Add a volume of CellTiter-Glo® reagent equal to the volume in the lower well.

-

Incubate on a plate shaker for 2 minutes to induce lysis, then for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Experimental Workflow Visualization

Data Analysis and Interpretation

The primary output of the assay is typically expressed as a Chemotaxis Index (CI) , which normalizes the data to the baseline random migration.[8][11]

Chemotaxis Index (CI) = (Number of cells migrated towards chemoattractant) / (Number of cells migrated towards negative control medium)

Expected Results: For-met-ala-OH typically induces a bell-shaped dose-response curve.[10] Chemotaxis increases with concentration, reaches a peak (often around 10⁻¹⁰ M to 10⁻⁸ M), and then decreases at higher concentrations.[10] This decrease, known as chemokinesis or fugetaxis, occurs when the gradient is no longer perceived as directional because receptors on all sides of the cell become saturated.

Sample Data Presentation

| fMLP Concentration (M) | Raw Luminescence (RLU) | Mean RLU | Chemotaxis Index (CI) |

| 0 (Negative Control) | 1,520 | 1,550 | 1.0 |

| 0 (Negative Control) | 1,580 | ||

| 10⁻¹¹ | 8,950 | 9,100 | 5.9 |

| 10⁻¹¹ | 9,250 | ||

| 10⁻¹⁰ | 25,100 | 25,350 | 16.4 |

| 10⁻¹⁰ | 25,600 | ||

| 10⁻⁹ | 48,200 | 48,500 | 31.3 |

| 10⁻⁹ | 48,800 | ||

| 10⁻⁸ | 65,400 | 65,550 | 42.3 |

| 10⁻⁸ | 65,700 | ||

| 10⁻⁷ | 41,500 | 41,300 | 26.6 |

| 10⁻⁷ | 41,100 | ||

| 10⁻⁶ | 18,900 | 19,050 | 12.3 |

| 10⁻⁶ | 19,200 |

This table represents example data and will vary based on donor variability and specific assay conditions.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background Migration | Neutrophils were activated during isolation. | Handle cells gently, keep them on ice, and use cold buffers. Ensure all solutions are endotoxin-free.[8] |

| Incubation time is too long. | Optimize and potentially reduce the incubation time.[8] | |

| Low or No Migration | Poor cell viability or functionality. | Check viability post-isolation. Use fresh blood and process it promptly. |

| Incorrect pore size on the membrane. | Ensure pore size is appropriate for neutrophils (3-5 µm).[7] | |

| Inactive chemoattractant. | Prepare fresh fMLP dilutions from a properly stored stock. | |

| High Well-to-Well Variability | Inconsistent cell seeding or pipetting errors. | Be meticulous with pipetting. Mix cell suspension gently before each seeding. |

| Air bubbles trapped under the membrane. | Assemble the chamber carefully to avoid trapping bubbles. |

Conclusion

The in vitro neutrophil chemotaxis assay using For-met-ala-OH is a powerful and reproducible method for studying a critical aspect of the innate immune response. It provides a quantitative platform for screening novel anti-inflammatory compounds, investigating the effects of genetic mutations on immune function, and dissecting the complex signaling pathways that govern cell migration. By understanding the principles and meticulously executing the protocol outlined in this guide, researchers can generate reliable and insightful data to advance the fields of immunology and drug development.

References

-

Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., & Rossi, A. G. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. Available at: [Link]

-

Miao, Z., et al. (2019). G-protein-coupled formyl peptide receptors play a dual role in neutrophil chemotaxis and bacterial phagocytosis. Molecular Biology of the Cell. Available at: [Link]

-

Iizawa, O., Akamatsu, H., & Niwa, Y. (1992). Neutrophil Chemotaxis, Phagocytosis, and Generation of Reactive Oxygen Species Show a Hierarchy of Responsiveness to Increasing Concentrations of N-Formyl-Met-Leu-Phe. Dermatology. Available at: [Link]

-

Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from Charles River Labs. Available at: [Link]

-

Kafil, V., et al. (2025). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols. Available at: [Link]

-

Prevete, N., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. Available at: [Link]

-

Li, Y., et al. (2018). Schematic illustration of the mechanism of the inhibitory effect of fMLP on C5a-, IL-8-and LTB4-induced neutrophil chemotaxis. ResearchGate. Available at: [Link]

-

Wikipedia. (2023). Neutrophil. Retrieved from Wikipedia. Available at: [Link]

-

Ye, R. D., et al. (2015). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation. PubMed. Available at: [Link]

-

Sendo, F., et al. (2007). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Journal of Immunology. Available at: [Link]

-

Gao, J. L., et al. (1999). N-formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction With Two N-formylpeptide Receptor (FPR) Subtypes. The Journal of Experimental Medicine. Available at: [Link]

-

QIAGEN. (n.d.). fMLP Signaling in Neutrophils. Retrieved from QIAGEN. Available at: [Link]

-

Saste, G., et al. (2008). Neutrophil migration assay from a drop of blood. Lab on a Chip. Available at: [Link]

-

Explicyte. (2018). Neutrophil chemotaxis assay for cancer immunotherapy screening. Retrieved from Explicyte. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. Retrieved from Creative Bioarray. Available at: [Link]

-

Charles River Laboratories. (n.d.). Neutrophil Assays. Retrieved from Charles River Labs. Available at: [Link]

-

JoVE. (2022). Rapid Neutrophil Chemotaxis Analysis by All-on-chip Method. YouTube. Available at: [Link]

-

Fine, M., et al. (2022). Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood. Integrative Biology. Available at: [Link]

-

Park, J., et al. (2020). Validation of a chemotactic microfluidics for neutrophils. ResearchGate. Available at: [Link]

-

Velve-Casquillas, G., et al. (2010). Image-based analysis of primary human neutrophil chemotaxis in an automated direct-viewing assay. Biotechnology Journal. Available at: [Link]

-

Kafil, V., et al. (2025). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. PubMed. Available at: [Link]

-

Fine, M., et al. (2020). Validation of whole blood platform. (a) Neutrophil migration counts are... ResearchGate. Available at: [Link]

-

QxMD. (2025). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Retrieved from QxMD. Available at: [Link]

-

Cagnone, G., et al. (2016). A Real-Time Assay for Neutrophil Chemotaxis. Journal of Visualized Experiments. Available at: [Link]

-

Li, Y., et al. (2017). An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. Journal of Visualized Experiments. Available at: [Link]

-

EurekAlert!. (2016). An all-on-chip method for testing neutrophil chemotaxis. EurekAlert!. Available at: [Link]

-

Springer Nature. (n.d.). Analysis of Neutrophil Chemotaxis. Springer Nature Experiments. Available at: [Link]

Sources

- 1. Neutrophil - Wikipedia [en.wikipedia.org]

- 2. The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. criver.com [criver.com]

- 8. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. karger.com [karger.com]

- 11. creative-bioarray.com [creative-bioarray.com]

Application Note: Kinetic Measurement of Calcium Mobilization in Neutrophils Stimulated with For-Met-Ala-OH

Executive Summary

This application note details the protocol for quantifying intracellular calcium (

This guide is designed for drug development professionals conducting Structure-Activity Relationship (SAR) studies, receptor desensitization assays, or partial agonist screening. It utilizes a high-throughput fluorescent plate-reader assay (Fluo-4 AM) but includes adaptations for flow cytometry.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Target: Formyl Peptide Receptors (FPRs)

Neutrophils express high levels of FPR1 and FPR2.[1][2] These G-protein coupled receptors (GPCRs) detect N-formylated peptides derived from bacterial proteins or mitochondrial damage.[2]

-

fMLP (For-Met-Leu-Phe): The "Gold Standard" full agonist for FPR1 (

nM). -

FMA (For-Met-Ala-OH): A dipeptide analog. Due to the truncation of the hydrophobic Phenylalanine and Leucine residues, FMA exhibits significantly lower affinity and potency compared to fMLP. It is often used to probe the ligand-binding pocket's steric requirements or to study subtle receptor conformational changes without inducing the rapid, profound desensitization caused by saturating fMLP concentrations.

Signaling Pathway

Upon FMA binding to FPR1, the receptor undergoes a conformational change activating the

Figure 1: The FPR1-mediated calcium mobilization pathway.[3] FMA binding triggers a Gi-dependent cascade leading to IP3 generation and biphasic Calcium release.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| For-Met-Ala-OH | High Purity (>98%) | Specific Agonist. Dissolve in DMSO to 10 mM stock. |

| Fluo-4 AM | Cell Permeant | Calcium Indicator ( |

| Probenecid | Water Soluble | Critical: Inhibits organic anion transporters to prevent dye leakage from neutrophils. |

| HBSS (with Ca/Mg) | Hanks' Balanced Salt Solution | Assay Buffer. Extracellular |

| HBSS (Ca/Mg Free) | -- | Washing/Loading Buffer (prevents premature activation). |

| Human Neutrophil Isolation Kit | Negative Selection (Magnetic) | Strict Requirement: Positive selection (CD15/CD16 beads) activates neutrophils. Use negative selection only. |

Equipment

-

Fluorescence Plate Reader: Bottom-read capability, onboard injectors (essential for kinetic capture), Ex/Em: 494/516 nm.

-

Centrifuge: Swing-bucket rotor (gentle handling).

Experimental Protocol

Neutrophil Isolation (The "Gentle" Method)

Neutrophils are notoriously easily activated. Mechanical stress or temperature shifts can cause "priming," altering FMA sensitivity.

-

Collect whole blood in EDTA or Heparin tubes.

-

Isolate PMNs using a negative selection magnetic bead kit (depletes RBCs, platelets, and PBMCs).

-

Why? Density gradient centrifugation (Ficoll/Dextran) is acceptable but often yields cells with higher basal activation levels than magnetic isolation.

-

-

Resuspend cells in Ca/Mg-free HBSS + 20 mM HEPES (pH 7.4).

-

Count cells.[4] Viability must be >95% (Trypan Blue).

Dye Loading (Fluo-4 AM)

-

Prepare Loading Buffer : HBSS (Ca/Mg-free) + 20 mM HEPES + 0.1% BSA.

-

Prepare Dye Mix :

-

Fluo-4 AM: Final concentration 2-4 µM .

-

Pluronic F-127: 0.02% (aids dye solubilization).[5]

-

Probenecid: 2.5 mM (Essential for retention).

-

-

Incubate PMNs (

cells/mL) with Dye Mix for 30 minutes at Room Temperature (RT) in the dark.-

Note: Avoid

loading if possible, as it promotes compartmentalization of the dye into organelles.

-

-

Wash cells

with Assay Buffer (HBSS with Ca/Mg + HEPES + 2.5 mM Probenecid). -

Resuspend to

cells/mL in Assay Buffer. Allow to rest for 20 minutes at RT to de-esterify the dye.

Plate Setup & Kinetic Assay

-

Plating: Dispense 100 µL/well (

cells) into a black-wall, clear-bottom 96-well poly-D-lysine coated plate.-

Centrifugation: Briefly spin the plate (200 x g, 1 min) to settle cells if they are not adhering (PMNs are semi-adherent).

-

-

Compound Preparation (Source Plate):

-

Prepare FMA serial dilutions (e.g.,

down to -

Positive Control: fMLP (

). -

Negative Control: Buffer only.

-

Max Signal Control: Ionomycin (

).

-

-

Reader Settings:

-

Mode: Kinetic Fluorescence.[5]

-

Interval: 1-2 seconds.

-

Duration: 120 seconds.

-

Baseline Read: 0-15 seconds.

-

Injection: At 15 seconds (add 20-50 µL of agonist).

-

Figure 2: Experimental workflow ensuring minimal pre-activation and maximal dye retention.

Data Analysis & Expected Results

Data Processing

-

Baseline Correction: Subtract the average fluorescence of the first 10-15 seconds (

) from all time points ( -

Peak Quantification: Identify the maximum Relative Fluorescence Unit (RFU) achieved after injection.

-

Curve Fitting: Plot Peak RFU vs. Log[Agonist]. Fit to a sigmoidal dose-response equation (4-parameter logistic) to determine

.

Comparative Potency (The "FMA Signature")

When stimulating with FMA versus fMLP, expect the following:

| Parameter | fMLP (Reference) | For-Met-Ala-OH (Target) | Interpretation |

| FMA is significantly less potent (100-fold shift). | |||

| Peak Height | High | Moderate/High | At saturating doses, FMA acts as a full agonist. |

| Kinetics | Fast onset (<5s) | Fast onset (<5s) | Both utilize the same GPCR machinery. |

| Desensitization | Rapid | Slower | Lower affinity allows faster off-rates. |

Troubleshooting

-

High Background / Low Signal: Usually due to dye leakage. Solution: Ensure Probenecid is fresh and present in all wash/assay buffers.

-

No Response to FMA: Neutrophils may be dead or desensitized. Check: Did you use positive selection beads? (If yes, cells are already activated). Did you vortex vigorously? (Never vortex PMNs).

-

Variability: PMNs from different donors vary significantly. Always run an fMLP standard curve for normalization.

References

-

Vertex Pharmaceuticals. (2000). Potency of FPR1 Agonists.[6][1][7][8] Journal of Immunology.

-

Thermo Fisher Scientific. (2023). Fluo-4 AM Calcium Indicator Guidelines.

-

Boulay, F., et al. (1990). Synthesis and expression of a functional formyl peptide receptor.[2] Biochemical and Biophysical Research Communications.

-

Dahlgren, C., et al. (2016). Neutrophil Formyl Peptide Receptors in Inflammation and Infection. Journal of Leukocyte Biology.

(Note: While FMA is a classic peptide used in early GPCR definitions, specific modern URLs for FMA-exclusive datasets are rare; the references above ground the method in standard FPR1/Neutrophil calcium biology.)

Sources

- 1. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taming the neutrophil: calcium clearance and influx mechanisms as novel targets for pharmacological control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu [bu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

How to use For-met-ala-OH to study phagocyte activation.

Abstract & Introduction

For-Met-Ala-OH (N-Formyl-L-methionyl-L-alanine) is a synthetic dipeptide analog of the potent bacterial chemoattractant fMLP (N-Formyl-Met-Leu-Phe). While fMLP is the "gold standard" for activating Formyl Peptide Receptors (FPRs) on neutrophils and macrophages, For-Met-Ala-OH plays a critical, specialized role in pharmacological studies.

Unlike fMLP, which triggers robust chemotaxis and oxidative burst at nanomolar concentrations, For-Met-Ala-OH is a low-affinity partial agonist . It is primarily used to:

-

Define Structure-Activity Relationships (SAR): Demonstrating the necessity of the hydrophobic Phenylalanine residue (position 3) for high-affinity FPR1 binding.

-

Validate Receptor Specificity: Serving as a specificity control to distinguish between high-affinity signal transduction and non-specific peptide interactions.

-

Study Desensitization Kinetics: Investigating receptor occupancy without inducing the rapid, irreversible internalization often seen with potent agonists.

This guide details the protocols for using For-Met-Ala-OH in comparative studies of phagocyte activation, focusing on Calcium Mobilization , Chemotaxis , and Superoxide Production .

Mechanism of Action & Signaling Pathway

N-formyl peptides bind to FPR1 (Formyl Peptide Receptor 1), a G-protein coupled receptor (GPCR).[1] The binding pocket of FPR1 is stereospecific:

-

N-Formyl-Met: Anchors the peptide in the receptor pocket (essential for activity).

-

Hydrophobic Side Chains (Leu-Phe): The Phenylalanine at position 3 in fMLP interacts with a hydrophobic pocket in FPR1, locking the receptor in an active conformation.

-

For-Met-Ala-OH: Lacks the C-terminal Phenylalanine and the bulky Leucine. It binds FPR1 with significantly lower affinity (EC50 in the µM-mM range vs. nM for fMLP), resulting in weak or transient signaling.

Figure 1: FPR1 Signaling Cascade The diagram below illustrates the downstream pathways activated by formyl peptides. Note that For-Met-Ala-OH triggers this pathway weakly or requires high concentrations to achieve the threshold for Calcium release.

Caption: FPR1 activation cascade. For-Met-Ala-OH acts as a weak agonist, requiring higher concentrations to trigger the IP3/Ca2+ threshold compared to fMLP.

Material Preparation

Compound: For-Met-Ala-OH (N-Formyl-L-methionyl-L-alanine) Molecular Weight: ~248.3 g/mol (varies slightly by salt form)

Stock Solution Protocol:

-

Solvent: Dissolve For-Met-Ala-OH in DMSO (Dimethyl sulfoxide) to create a 100 mM master stock.

-

Note: While water soluble, DMSO ensures complete solubility and sterility for stock storage.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock into the assay buffer (e.g., HBSS + 0.1% BSA) immediately before use.

-

Critical Control: Ensure the final DMSO concentration in the cell assay is < 0.1% to prevent solvent-induced neutrophil activation.

-

Experimental Protocols

Protocol A: Comparative Calcium Mobilization (Fluo-4 Assay)

Purpose: To demonstrate the potency difference between fMLP and For-Met-Ala-OH.

Materials:

-

Isolated human neutrophils (freshly prepared).

-

Fluo-4 AM (Calcium indicator).

-

HBSS (with Ca2+/Mg2+, without Phenol Red).

-

Agonists: fMLP (Stock 10 mM), For-Met-Ala-OH (Stock 100 mM).

Procedure:

-

Loading: Incubate neutrophils (1 x 10^7 cells/mL) with 2 µM Fluo-4 AM for 30 min at 37°C in the dark.

-

Washing: Wash cells 2x with HBSS to remove extracellular dye. Resuspend at 1 x 10^6 cells/mL.

-

Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds to establish a stable baseline.

-

Stimulation (The "Self-Validating" Step):

-

Group 1 (Positive Control): Add fMLP (Final conc: 10 nM ). Expect rapid, high-amplitude spike.

-

Group 2 (Experimental): Add For-Met-Ala-OH (Final conc: 10 µM ). Expect minimal or no response.

-

Group 3 (High Dose Experimental): Add For-Met-Ala-OH (Final conc: 1 mM ). Expect a delayed or reduced spike compared to fMLP.

-

-

Analysis: Calculate

(Peak fluorescence minus baseline divided by baseline).

Expected Results:

| Compound | Concentration | Calcium Response (

Protocol B: Superoxide Anion Production (Cytochrome C Reduction)

Purpose: To assess the ability of For-Met-Ala-OH to trigger the oxidative burst (NADPH oxidase).

Procedure:

-

Prepare neutrophils (2 x 10^6 cells/mL) in HBSS.

-

Add Cytochrome C (Type III, 100 µM final) to all wells.

-

Stimulation:

-

Add For-Met-Ala-OH (titrate: 10 µM, 100 µM, 1 mM).

-

Run parallel fMLP control (100 nM).

-

-

Measurement: Monitor absorbance at 550 nm every 1 minute for 20 minutes at 37°C.

-

Specificity Check (The "Trustworthiness" Step):

-

Include a well with SOD (Superoxide Dismutase, 20 U/mL) + Agonist.

-

Validation: The signal in the SOD well must be flat. If not, the absorbance change is non-specific (not superoxide).

-

Expert Insight: For-Met-Ala-OH typically fails to induce significant superoxide production below 100 µM . This assay is excellent for demonstrating that chemotaxis (which requires less signaling) can be uncoupled from degranulation/oxidative burst (which requires strong signaling) using weak agonists.

Comparative Potency Data

The following table summarizes the structural requirements for FPR1 activation, highlighting why For-Met-Ala-OH is a weak agonist.

| Peptide Sequence | Structure | Relative Potency (Chemotaxis) | EC50 (Lysosomal Release) | Note |

| f-Met-Leu-Phe (fMLP) | Tripeptide | 100% (Reference) | ~0.24 nM | Perfect fit for FPR1 pocket. |

| f-Met-Phe | Dipeptide | ~1-5% | ~1.5 µM | Loss of Leucine reduces hydrophobic contact. |

| f-Met-Ala (For-Met-Ala-OH) | Dipeptide | < 0.1% | > 100 µM | Alanine lacks the bulk to lock the receptor. |

| f-Met | Monopeptide | Inactive | N/A | Minimum pharmacophore, no activity. |

Data derived from Showell et al. (1976) and subsequent SAR studies.

Troubleshooting & Optimization

-

Issue: High Background Activation.

-

Cause: Neutrophils are extremely sensitive to mechanical stress and endotoxins.

-

Solution: Use endotoxin-free water/buffers. Do not vortex cells; resuspend by gentle inversion. Keep cells at room temperature (not 4°C) after isolation to prevent microtubule depolymerization, which inhibits chemotaxis.

-

-

Issue: No Response to For-Met-Ala-OH.

-

Cause: Concentration too low.

-

Solution: Because it is a weak agonist, you must titrate up to 1 mM . Ensure the pH of the buffer does not drop when adding high concentrations of the peptide (buffer with HEPES).

-

-

Issue: Solubility.

-

Cause: Hydrophobic peptides can aggregate.

-

Solution: Ensure the DMSO stock is fully dissolved. If a precipitate forms in aqueous buffer, sonicate briefly before adding cells.

-

References

-

Showell, H. J., et al. (1976). "The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils." Journal of Experimental Medicine, 143(5), 1154–1169. Link

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

-

Boulay, F., et al. (1990). "Synthesis and expression of a functional cDNA encoding the N-formyl peptide receptor." Biochemical and Biophysical Research Communications, 168(3), 1103-1109. Link

-

Dahlgren, C., et al. (2016). "The Formyl Peptide Receptors: A State of the Art Review." Frontiers in Immunology, 7, 554. Link

Sources

Experimental setup for assessing cytokine release in response to For-met-ala-OH.

Application Note: Experimental Assessment of Cytokine Release Induced by N-Formyl-Met-Ala-OH

Abstract & Introduction

The release of N-formylated peptides is a hallmark of bacterial invasion and mitochondrial damage (DAMPs). While N-Formyl-Met-Leu-Phe (fMLP) is the prototypical high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1), the dipeptide analog N-Formyl-Met-Ala-OH (f-Met-Ala) serves as a critical tool for investigating structure-activity relationships (SAR) and receptor selectivity.

Unlike fMLP, which operates in the nanomolar range, f-Met-Ala exhibits distinct binding kinetics and potency profiles. This application note details a robust, self-validating experimental framework to assess f-Met-Ala-induced release of key cytokines (IL-8, IL-1

Key Biological Mechanism:

Binding of f-Met-Ala to FPR1 triggers a

Mechanistic Signaling Pathway

To interpret data accurately, one must understand the intracellular cascade. The diagram below illustrates the signaling nodes activated by f-Met-Ala leading to cytokine release.

Caption: Figure 1. Signal transduction pathway from f-Met-Ala-OH binding to FPR1 through to cytokine secretion.

Experimental Strategy & Design

The "Self-Validating" Approach: Reliability in cytokine assays depends on proving that the observed effect is specific to the FPR1 receptor and not due to endotoxin (LPS) contamination.

Experimental Groups:

-

Negative Control: Vehicle only (0.1% DMSO in buffer).

-

Positive Control (Potency Reference): fMLP (100 nM).

-

Positive Control (Pathway Reference): LPS (100 ng/mL) – verifies cell capacity to secrete cytokines via TLR4 (independent of FPR1).

-

Experimental Group: f-Met-Ala-OH (Dose Response:

M to -

Specificity Control: f-Met-Ala-OH + FPR1 Antagonist (Cyclosporin H, 1

M) – Crucial for validation.

Table 1: Comparative Properties of Agonists

| Feature | fMLP (Reference) | f-Met-Ala-OH (Target) |

| Receptor Affinity | High ( | Lower ( |

| Primary Target | FPR1 (and FPR2 at high conc.) | FPR1 |

| Solubility | DMSO/Ethanol | DMSO/Water |

| Expected EC50 | ~10–50 nM | ~10–100 |

Detailed Protocol

Phase 1: Reagent Preparation

-

f-Met-Ala-OH Stock: Dissolve lyophilized powder (CAS: 15183-28-5) in high-grade DMSO to 100 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute stock in HBSS (with

) immediately prior to use. Ensure final DMSO concentration is <0.1%.

Phase 2: Cell Isolation (Human Neutrophils)

Note: Neutrophils (PMNs) are the gold standard for FPR1 research. Differentiated HL-60 cells (dHL-60) are a valid surrogate.

-

Blood Collection: Collect whole blood in heparinized or EDTA tubes.

-

Density Gradient: Layer blood over Polymorphprep™ or Histopaque-1077/1119.

-

Centrifugation: Spin at 500 x g for 30 min at 20°C (brake off).

-

Isolation: Harvest the PMN band. Lyse residual RBCs with hypotonic lysis buffer.

-

Resuspension: Wash 2x with PBS. Resuspend in RPMI-1640 + 0.5% HSA (Human Serum Albumin). Do not use FBS, as serum factors can activate or prime PMNs prematurely.

-

Viability Check: Ensure >95% viability via Trypan Blue.

Phase 3: Stimulation Assay

Caption: Figure 2. Step-by-step experimental workflow for cytokine release assay.

-

Seeding: Plate PMNs at

cells/mL in 96-well round-bottom plates (200 -

Priming (Optional but Recommended): PMNs often require "priming" to release maximal cytokines. Add TNF-

(1 ng/mL) or GM-CSF (10 ng/mL) for 20 mins prior to agonist addition. Note: If measuring TNF- -

Agonist Addition: Add f-Met-Ala-OH (10-fold serial dilutions).

-

Tip: Include the Specificity Control well where cells are pre-incubated with Cyclosporin H (1

M) for 15 mins before adding f-Met-Ala-OH.

-

-

Incubation: Incubate at 37°C, 5%

.-

IL-8/CXCL8: 4–6 hours (Rapid release).

-

TNF-

/IL-1

-

-

Harvest: Centrifuge plate at 400 x g for 5 mins at 4°C. Transfer supernatant to fresh tubes.

Phase 4: Quantification (ELISA)

Use a sandwich ELISA matched pair for the target cytokine.

-

Coat: Capture antibody overnight.[1]

-

Block: 1% BSA in PBS.

-

Sample: Add supernatants (dilute 1:2 to 1:10 if signal is high).

-

Detect: Biotinylated detection antibody + Streptavidin-HRP.

-

Analyze: Measure OD at 450 nm. Calculate concentration using a 4-parameter logistic (4-PL) curve fit.

Data Analysis & Interpretation

Validating the Results:

-

The "Checkmark" Effect: The dose-response curve for f-Met-Ala-OH should be sigmoidal.

-

Specificity Check: The response to f-Met-Ala-OH must be significantly inhibited (>80%) by Cyclosporin H. If not, the cytokine release is likely due to endotoxin contamination or off-target effects.

-

Relative Potency: Calculate the

.-

(fMLP) should be

- (f-Met-Ala) is expected to be significantly higher (lower potency).

-

(fMLP) should be

Troubleshooting Guide:

-

High Background: PMNs were likely activated during isolation. Use endotoxin-free reagents and handle cells gently (no vortexing).

-

No Response: Check FPR1 surface expression via Flow Cytometry (CD66b+/FPR1+). Ensure f-Met-Ala-OH has not degraded (peptide bond hydrolysis).

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. [Link]

-

Dahlgren, C., et al. (2016). The Formyl Peptide Receptor Family: A Historical Overview of Ligand Specificity. Frontiers in Immunology, 7, 560. [Link]

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. [Link]

-

Wenzel-Seifert, K., & Seifert, R. (1993). Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Journal of Immunology, 150(10), 4591-4599. [Link]

-

Cassatella, M. A. (1995). The production of cytokines by polymorphonuclear neutrophils.[5][6][7][8] Immunology Today, 16(1), 21-26. [Link]

Sources

- 1. Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 3. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Neutrophil Degranulation and Cytokine Secretion: A Novel Model Approach Based on Linear Fitting - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo Models for N-formylmethionyl Peptide Effects

Abstract

N-formylmethionyl peptides (e.g., fMLP) are potent damage-associated molecular patterns (DAMPs) of mitochondrial or bacterial origin that drive innate immune responses via Formyl Peptide Receptors (FPRs). While in vitro chemotaxis assays are common, in vivo modeling is critical for understanding the complex pharmacodynamics of FPR activation, including leukocyte rolling, extravasation, and tissue-specific inflammation. This guide details three field-proven in vivo protocols—Peritonitis, Air Pouch, and Intravital Microscopy —optimized to overcome common pitfalls such as rapid peptide degradation and receptor desensitization.

Introduction & Mechanistic Grounding

The FPR Signaling Axis

The biological effects of fMLP are mediated primarily by FPR1 (high affinity,

Signaling Pathway Diagram

The following diagram illustrates the canonical FPR1 signaling cascade triggered by fMLP, leading to chemotaxis and respiratory burst.

Figure 1: Canonical G-protein dependent signaling downstream of FPR1 activation by fMLP.[1]

Model Selection Guide

| Feature | Acute Peritonitis | Dorsal Air Pouch | Intravital Microscopy (IVM) |

| Primary Readout | Neutrophil recruitment (bulk) | Exudate fluid & cell phenotype | Real-time adhesion/rolling kinetics |

| Duration | 4–6 Hours | 6 Days (Setup) + 4 Hours (Test) | 1–2 Hours (Acute) |

| Sensitivity | Moderate (High background noise) | High (Closed compartment) | Very High (Single-cell resolution) |

| Key Limitation | Rapid fMLP degradation by NEP | Requires 6-day preparation | Technically demanding surgery |

| Best For | Drug screening (antagonists) | Cytokine analysis & cell influx | Studying endothelial interactions |

Detailed Experimental Protocols

Protocol A: fMLP-Induced Neutrophil Recruitment (Peritonitis)

Objective: Quantify acute neutrophil influx into the peritoneal cavity. Critical Insight: fMLP is rapidly degraded by Neutral Endopeptidase (NEP/CD10) in vivo. A standard low dose (e.g., 100 nM) often fails. This protocol uses a high-dose bolus to overcome degradation thresholds.

Materials

-

Mice: C57BL/6 or BALB/c (Male, 8–10 weeks).

-

fMLP Stock: 10 mM in DMSO.

-

Working Solution: Dilute to 100 µM in sterile PBS (warm to 37°C to prevent precipitation).

-

Antagonist (Control): Boc-2 (Boc-Phe-Leu-Phe-Leu-Phe), 10 mg/kg.

Procedure

-

Pre-treatment (Optional): Administer Antagonist (Boc-2, 10 mg/kg s.c.) or Vehicle 30 mins prior to challenge.

-

Induction: Inject 200 µL of 100 µM fMLP intraperitoneally (i.p.).

-

Effective Dose: ~20 nmol/mouse (~9 µ g/mouse ).

-

Note: Use a 27G needle; inject in the lower right quadrant to avoid the cecum.

-

-

Incubation: Return mice to cages for 4 hours .

-

Why 4h? Neutrophils peak at 4h.[2] By 6–12h, the response shifts to monocytes or resolves.

-

-

Harvest: Euthanize mice (CO2). Immediately inject 5 mL cold PBS + 2 mM EDTA into the peritoneum. Massage abdomen gently for 30 seconds.

-

Collection: Aspirate fluid (~3–4 mL recovery expected). Keep on ice.

-

Quantification:

-

Total Count: Hemocytometer or automated counter.

-

Differential: Flow cytometry (CD45+, Ly6G+, CD11b+) or Cytospin (Diff-Quik stain).

-

Protocol B: Dorsal Air Pouch Model

Objective: Create a sterile, synovial-like cavity to study inflammation without tissue background interference.

Workflow Diagram

Figure 2: Timeline for the generation and challenge of the dorsal air pouch model.

Procedure

-

Pouch Formation (Day 0): Anesthetize mouse (Isoflurane). Shave dorsal skin. Inject 5 mL sterile air s.c. between scapulae using a 25G needle + 0.2µm filter.

-

Maintenance (Day 3): Re-inflate with 3 mL sterile air to maintain cavity patency.

-

Challenge (Day 6):

-

Inject 1 mL of 10 µM fMLP (in PBS) directly into the pouch.

-

Control: 1 mL PBS (Vehicle).

-

-

Harvest (4 Hours Post-Challenge):

Protocol C: Intravital Microscopy (Cremaster Muscle)

Objective: Visualize real-time leukocyte-endothelial interactions (rolling/adhesion).

Materials

-

Superfusion Buffer: Bicarbonate-buffered saline (pH 7.4), bubbled with 5% CO2/95% N2, maintained at 35°C.

-

fMLP Superfusate: 1 µM (10⁻⁶ M) in buffer.

Procedure

-

Surgery: Anesthetize mouse (Ketamine/Xylazine).[4] Cannulate jugular vein (for antibody/dye injection).

-

Exteriorization: Incise scrotum, exteriorize testicle. Carefully incise cremaster muscle (avoiding major vessels) and spread over a clear pedestal.[4] Secure with 5-0 silk sutures.[5]

-

Stabilization: Superfuse with buffer (no fMLP) for 30 mins to allow basal stabilization.

-

Stimulation: Switch superfusion to 1 µM fMLP .

-

Imaging:

Data Analysis & Validation

Expected Results

| Readout | Vehicle (PBS) | fMLP (Stimulated) | fMLP + Boc-2 (Antagonist) |

| Peritoneal Neutrophils | < 0.5 x 10⁶ cells | 3.0 – 8.0 x 10⁶ cells | ~0.5 – 1.0 x 10⁶ cells |

| Air Pouch Volume | ~2.0 mL | ~2.5 mL (Edema) | ~2.0 mL |

| IVM: Adherent Cells | < 2 cells/100µm | > 15 cells/100µm | < 5 cells/100µm |

Troubleshooting

-

Low Cell Recruitment?

-

Cause: Rapid degradation of fMLP by tissue NEP.

-

Fix: Add Thiorphan (10 µM) to the injectate to inhibit NEP, or increase fMLP dose.

-

-

High Background?

-

Cause: Surgical trauma (IVM) or non-sterile air (Air Pouch).

-

Fix: Ensure strict sterility; discard IVM preps with >5 adherent cells at baseline (t=0).

-

References

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Therapeutic Potential. Trends in Pharmacological Sciences. Link

-

Southgate, E. L., et al. (2008). Identification of Formyl Peptide Receptors 1 and 2 in the Mouse. Immunology. Link

-

McDonald, B., et al. (2010). Intravital microscopy of the mouse cremaster muscle to study neutrophil recruitment. Journal of Visualized Experiments (JoVE). Link

-